molecular formula C16H21N3O B12185812 N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide

N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide

Cat. No.: B12185812
M. Wt: 271.36 g/mol
InChI Key: HRCWWYHOLNZFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Attachment of the Phenyl Group: The phenyl group with a 2-methylpropyl substituent can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of imidazole N-oxides, while reduction could yield the corresponding amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where imidazole derivatives are known to be effective.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide would depend on its specific biological target. Generally, imidazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-imidazol-2-yl)-2-phenylpropanamide: Lacks the 2-methylpropyl substituent.

    N-(1H-imidazol-2-yl)-2-[4-(methyl)phenyl]propanamide: Has a methyl group instead of a 2-methylpropyl group.

Uniqueness

N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to the presence of the 2-methylpropyl group, which can influence its biological activity and chemical properties. This structural feature might enhance its binding affinity to certain biological targets or alter its pharmacokinetic profile.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C16H21N3O/c1-11(2)10-13-4-6-14(7-5-13)12(3)15(20)19-16-17-8-9-18-16/h4-9,11-12H,10H2,1-3H3,(H2,17,18,19,20)

InChI Key

HRCWWYHOLNZFTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.